molecular formula C18H13Cl2N3O2S B12211326 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12211326
M. Wt: 406.3 g/mol
InChI Key: QLHUCKIZRRZXIK-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group, a methylsulfanyl group, and two chloro-phenoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Chloro-Phenoxyphenyl Groups: The chloro-phenoxyphenyl groups can be attached through aromatic substitution reactions, often involving the use of chlorinating agents and phenoxyphenyl derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrimidine derivative with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different substituents on the pyrimidine ring.

    Methylsulfanyl pyrimidine derivatives: Compounds with the methylsulfanyl group but different aromatic substituents.

Uniqueness

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chloro-phenoxyphenyl groups and the presence of both methylsulfanyl and carboxamide functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C18H13Cl2N3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-phenoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3O2S/c1-26-18-21-10-13(20)16(23-18)17(24)22-14-9-11(19)7-8-15(14)25-12-5-3-2-4-6-12/h2-10H,1H3,(H,22,24)

InChI Key

QLHUCKIZRRZXIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)Cl

Origin of Product

United States

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